molecular formula C12H18BrN3O B7938600 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine

Cat. No.: B7938600
M. Wt: 300.19 g/mol
InChI Key: NLQADQRXRQJHIW-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, methyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylpyridine to form 5-bromo-3-methylpyridine. This intermediate is then subjected to nucleophilic substitution with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the bromine substituent or the pyridine ring.

    Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Dehalogenated products or reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: Another brominated pyridine derivative with different functional groups.

    3-Methylpyridine: Lacks the bromine and morpholine substituents but shares the pyridine core.

    N-(2-Morpholin-4-ylethyl)pyridin-2-amine: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-bromo-3-methyl-N-(2-morpholin-4-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-10-8-11(13)9-15-12(10)14-2-3-16-4-6-17-7-5-16/h8-9H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQADQRXRQJHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCN2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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